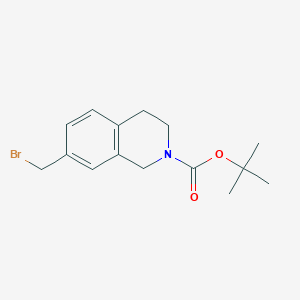![molecular formula C7H14N2O B6268858 4-[(dimethylamino)methyl]pyrrolidin-2-one CAS No. 1824462-39-6](/img/no-structure.png)
4-[(dimethylamino)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)methyl]pyrrolidin-2-one, also known as DMAP, is an organic compound used in many scientific research experiments and applications. It is a versatile and widely used compound in the field of organic chemistry, due to its ability to form strong bonds with a variety of other compounds. DMAP is typically used as a catalyst in the synthesis of organic compounds, and its various applications have been widely studied in recent years. In
科学的研究の応用
4-[(dimethylamino)methyl]pyrrolidin-2-one is widely used in scientific research experiments due to its versatility and ability to form strong bonds with other compounds. It is commonly used as a catalyst in organic synthesis reactions, as it is able to increase the rate of reaction and reduce the amount of energy needed for the reaction to occur. This compound is also used in the synthesis of a variety of other compounds, such as peptides, polymers, and pharmaceuticals. In addition, this compound is also used as a reagent in the synthesis of certain compounds, such as amino acids.
作用機序
4-[(dimethylamino)methyl]pyrrolidin-2-one functions as a catalyst in organic synthesis reactions by forming a strong bond with the reactants. This bond increases the rate of reaction and reduces the amount of energy needed for the reaction to occur. This compound is also able to reduce the amount of energy needed for the reaction to occur by forming a bond with the reactants, which helps to stabilize the reactants and reduce the amount of energy needed for the reaction to occur.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects in recent years. It has been found to have a positive effect on the body, as it has been shown to reduce inflammation and improve the body’s immune system. In addition, this compound has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells. This compound has also been found to have a positive effect on the cardiovascular system, as it has been shown to reduce the risk of heart disease and stroke.
実験室実験の利点と制限
4-[(dimethylamino)methyl]pyrrolidin-2-one has many advantages for use in lab experiments, such as its versatility and ability to form strong bonds with other compounds. It is also relatively inexpensive and easy to obtain, which makes it a popular choice for many laboratory experiments. However, this compound also has some limitations, such as its toxicity, which can be dangerous if not handled properly. In addition, this compound can cause irritation to the skin and eyes if it comes into contact with them.
将来の方向性
The potential applications of 4-[(dimethylamino)methyl]pyrrolidin-2-one are still being explored, and there are many potential future directions for research. One potential direction is to explore the use of this compound in the synthesis of new compounds, such as peptides, polymers, and pharmaceuticals. Another potential direction is to explore the use of this compound in the synthesis of new drugs, as it has been found to have anti-cancer and cardiovascular properties. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its toxicity and safety.
合成法
4-[(dimethylamino)methyl]pyrrolidin-2-one can be synthesized in a variety of ways. One common method involves the reaction of dimethylamine and formaldehyde in an aqueous solution. This reaction produces the desired product, this compound, as well as some byproducts. Other methods of synthesis involve the reaction of dimethylamine and other compounds, such as acrolein, acetic anhydride, or ethyl acetate. All of these methods produce this compound as the desired product.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(dimethylamino)methyl]pyrrolidin-2-one involves the reaction of 2-pyrrolidinone with formaldehyde and dimethylamine.", "Starting Materials": [ "2-pyrrolidinone", "formaldehyde", "dimethylamine" ], "Reaction": [ "Step 1: Mix 2-pyrrolidinone, formaldehyde, and dimethylamine in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and stir for several hours.", "Step 3: Cool the reaction mixture and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography." ] } | |
| 1824462-39-6 | |
分子式 |
C7H14N2O |
分子量 |
142.20 g/mol |
IUPAC名 |
4-[(dimethylamino)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-6-3-7(10)8-4-6/h6H,3-5H2,1-2H3,(H,8,10) |
InChIキー |
BQPXIEDTEGJGFX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CC(=O)NC1 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



